molecular formula C11H9BrClN B598952 3-Bromo-4-chloro-5,8-dimethylquinoline CAS No. 1204812-15-6

3-Bromo-4-chloro-5,8-dimethylquinoline

Cat. No.: B598952
CAS No.: 1204812-15-6
M. Wt: 270.554
InChI Key: CZNDOKZOADPRDZ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5,8-dimethylquinoline is a halogenated quinoline derivative characterized by bromine and chlorine substituents at positions 3 and 4, respectively, along with methyl groups at positions 5 and 6. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for versatile chemical modifications.

Properties

CAS No.

1204812-15-6

Molecular Formula

C11H9BrClN

Molecular Weight

270.554

IUPAC Name

3-bromo-4-chloro-5,8-dimethylquinoline

InChI

InChI=1S/C11H9BrClN/c1-6-3-4-7(2)11-9(6)10(13)8(12)5-14-11/h3-5H,1-2H3

InChI Key

CZNDOKZOADPRDZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)C)N=CC(=C2Cl)Br

Synonyms

3-Bromo-4-chloro-5,8-dimethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Effects on Physical and Chemical Properties

The positions and types of substituents significantly influence the electronic, steric, and solubility properties of quinoline derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison
Compound Name CAS# Molecular Formula Molecular Weight Substituents Key Properties/Applications
3-Bromo-4-chloro-5,8-dimethylquinoline Not reported C₁₁H₁₀BrClN 272.56 Br (3), Cl (4), Me (5,8) Inferred: Pharmaceutical intermediate (high reactivity due to dual halogens)
4,7-Dichloro-2,8-dimethylquinoline 21728-15-4 C₁₁H₉Cl₂N 226.10 Cl (4,7), Me (2,8) Marketed chemical; potential agrochemical applications
4-Bromo-7,8-dimethylquinoline Not reported C₁₁H₁₀BrN 236.11 Br (4), Me (7,8) Scientific research (e.g., ligand design)
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline 853908-81-3 C₁₀H₅BrClFNO₂ 327.51 Br (6), Cl (4), F (7), NO₂ (3) High reactivity (electron-withdrawing nitro group)
Key Observations:
  • Halogen Positioning: The target compound’s bromine at position 3 and chlorine at position 4 may confer distinct electronic effects compared to 4-Bromo-7,8-dimethylquinoline (Br at position 4). Bromine’s larger atomic radius and polarizability could enhance electrophilic substitution reactivity at adjacent positions . 4,7-Dichloro-2,8-dimethylquinoline lacks bromine but features dual chlorines, which may reduce steric hindrance compared to the bulkier bromine in the target compound .
  • Methyl Group Influence: Methyl groups at positions 5 and 8 (target) versus 2 and 8 (4,7-Dichloro-2,8-dimethylquinoline) alter steric environments. Methyl at position 2 may hinder planar interactions in catalysis, whereas position 5 methyl could enhance solubility in non-polar solvents .
  • Nitro/Fluoro Substituents: 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline exhibits stronger electron-withdrawing effects (NO₂, F), making it more reactive in nucleophilic aromatic substitution than the target compound .

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